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Isoniazid: Mechanism of Action and Resistance

Isoniazid (INH) is a first-line prodrug antibiotic used to treat tuberculosis. The following diagram illustrates

its activation and mechanism of action, as well as the primary pathway for bacterial resistance.
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Isoniazid Mechanism of Action and Resistance

Isoniazid (INH)
Prodrug

Activation by
Mycobacterial
KatG Enzyme

INH-NAD Adduct
Forms

Inhibition of
InhA (Enoyl-ACP

Reductase)

Blocks Mycolic Acid
Synthesis

Bacterial Cell Lysis
and Death

katG Gene Mutation
(e.g., S315T)

Defective KatG
Activation

Disrupts

Major Resistance
Mechanism

Click to download full resolution via product page

Experimental Data on Isoniazid Activity

The quantitative data below summarizes the efficacy and cytotoxicity of Isoniazid and its derivatives from

recent research.
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Compound Target
MIC (Wild-
Type Mtb)

MIC (katG
Mutant
Mtb)

Cytotoxicity
(HepG2 IC₅₀)

Key Finding

Isoniazid
(INH)

InhA
Enzyme [1]

0.025 -
0.05

µg/mL [2]

>10 µg/mL
(Inactive)

[2]

>25 µM [2] Gold-standard
prodrug; resistance

is common.

INH
Hydrazone
Derivative

InhA

Enzyme [3]

~0.1 µM

[2]

~25 µM [2] >25 µM [2] Improved activity

against mutant strain
due to N'=C bond [2].

INH Hydrazide
Derivative
(C10)

InhA
Enzyme [3]

Data Not
Available

Data Not
Available

Data Not
Available

Higher membrane
permeability helps

overcome resistance
[3].

Isoxyl Mycolic Acid
Synthesis

[4]

1.0 - 2.5
µg/mL [4]

Data Not
Available

Low cytotoxicity
in macrophages

[4]

Active against
various clinical

isolates; inhibits fatty
acid synthesis [4].

Abbreviations: MIC: Minimum Inhibitory Concentration; Mtb: Mycobacterium tuberculosis; IC₅₀: Half-

maximal inhibitory concentration.

Key Experimental Protocols for Evaluation

The methodologies below are critical for generating the comparative data you require and are derived from

recent studies on anti-tuberculosis compounds [2] [4].

Antimycobacterial Susceptibility Testing

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against both drug-sensitive
and drug-resistant strains of M. tuberculosis.

Protocol: Use the agar proportion method or microdilution in Middlebrook 7H10/7H11 media.
The bacterial inoculum is standardized to 10⁵ CFU/mL. MIC is defined as the lowest drug

concentration that inhibits ≥99% of bacterial growth after 2 weeks of incubation at 37°C [4].
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Testing should include a standard wild-type strain (e.g., H37Rv) and an isoniazid-resistant

strain with the common katG S315T mutation [2].

Cytotoxicity Assay

Purpose: To evaluate the compound's safety profile and calculate a Selectivity Index (SI = IC₅₀

/ MIC).
Protocol: Use human hepatoma cells (HepG2). Seed cells in 96-well plates and expose them

to a range of drug concentrations for 72 hours. Cell viability is measured using a colorimetric
assay like MTT or resazurin. The IC₅₀ is the concentration that reduces cell viability by 50% [2].

Intracellular Activity Assay

Purpose: To assess the compound's efficacy against bacteria residing inside macrophages,
which mimics a key in vivo environment.

Protocol: Infect murine or human macrophages (e.g., J774A.1 or THP-1 cells) with M.
tuberculosis at an MOI of 1:10 (bacterium-to-cell). After infection, treat with the drug for 5 days.

Lyse the macrophages and plate the lysate to count the number of viable bacterial colonies
(CFU) [4].

Research Implications and Future Directions

Current research on overcoming Isoniazid resistance focuses on designing new derivatives. Key findings

indicate that a balance between lipophilicity (for better membrane permeability) and controlled

reactivity is paramount for these new compounds to be effective against resistant strains [3]. Some

derivatives show stronger binding to human serum albumin, which could improve their transport and half-

life in the bloodstream compared to the parent Isoniazid [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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